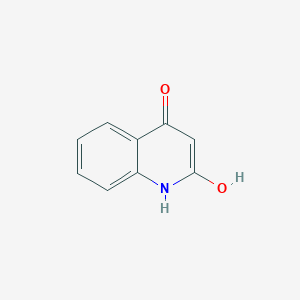
2-hydroxy-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline ring system with a hydroxyl group at the second position and a keto group at the fourth position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-1H-quinolin-4-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with β-ketoesters under acidic conditions. Another method includes the reaction of 2-aminobenzophenones with glyoxylic acid in the presence of a base. These reactions typically require refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to promote the cyclization reactions. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
2-Hydroxy-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction: The keto group can be reduced to form 2-hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinolin-4-one.
Substitution: Various halogenated quinoline derivatives.
科学研究应用
2-Hydroxy-1H-quinolin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The biological activity of 2-hydroxy-1H-quinolin-4-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound can also chelate metal ions, disrupting metal-dependent biological processes.
相似化合物的比较
2-Hydroxy-1H-quinolin-4-one is unique compared to other quinoline derivatives due to its specific substitution pattern. Similar compounds include:
4-Hydroxyquinoline: Lacks the hydroxyl group at the second position.
2-Hydroxyquinoline: Lacks the keto group at the fourth position.
Quinolin-2-one: Lacks both the hydroxyl and keto groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a distinct and valuable compound in various applications.
属性
IUPAC Name |
2-hydroxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQZCHIXUUSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














